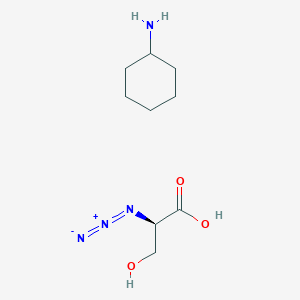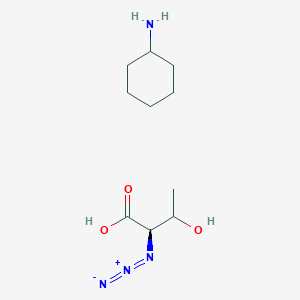
2.3.6-Trichlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichlorobiphenyl is a type of polychlorinated biphenyl, which is a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorobiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,6-Trichlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Applications De Recherche Scientifique
2,3,6-Trichlorobiphenyl has been studied extensively due to its environmental persistence and potential health effects. Its applications in scientific research include:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Historically used in electrical insulating fluids, hydraulic fluids, and as plasticizers.
Mécanisme D'action
2,3,6-Trichlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This interaction disrupts cellular function by altering the transcription of genes, particularly those involved in the expression of hepatic Phase I and Phase II enzymes, such as the cytochrome P450 family .
Comparaison Avec Des Composés Similaires
- 2,3,4-Trichlorobiphenyl
- 2,4,6-Trichlorobiphenyl
- 2,3,5-Trichlorobiphenyl
Comparison: 2,3,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles .
Propriétés
Numéro CAS |
58702-45-9 |
|---|---|
Formule moléculaire |
C12H7Cl3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)
